CPG-52364 - 1093135-60-4

CPG-52364

Catalog Number: EVT-265079
CAS Number: 1093135-60-4
Molecular Formula: C27H36N6O3
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CPG-52364 a small molecule TLR7/8/9 antagonist, has recently completed phase 1 clinical trial for SLE therapy. Toll-like receptors (TLRs) are a family of type I transmembrane receptors and the central components of the innate immune system. Human TLR3, TLR7, TLR8, and TLR9 are expressed on endosomal membranes in the cells and recognize pathogenderived nucleic acid molecular patterns.5 However, recognition of endogenous immune complexes containing self-nucleic acids as PAMPs or DAMPs contributes to certain autoimmune diseases, such as systemic lupus erythematosus (SLE), psoriasis,7 arthritis, and multiple sclerosis.8 Therefore, inhibition of these recognition signals is expected to have therapeutic value.
Source and Classification

CPG-52364 was developed as part of research into Toll-like receptor antagonists, with its synthesis and potential applications documented in various scientific patents and articles . It is classified under small-molecule inhibitors due to its ability to modulate immune responses by inhibiting specific receptor pathways.

Synthesis Analysis

The synthesis of CPG-52364 involves multiple steps, primarily focusing on the construction of its quinazoline backbone and the incorporation of various functional groups. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available precursors that are reacted to form the core quinazoline structure.
  2. Reactions: Key reactions include:
    • Amination: Introduction of amino groups using appropriate amines.
    • Alkylation: Adding alkyl chains to enhance solubility and receptor binding.
    • Formation of Bisulfate Salt: The final step often involves converting the free base into a bisulfate salt for improved stability and solubility in pharmaceutical formulations .
  3. Parameters: The synthesis typically requires controlled temperatures, specific pH levels, and careful monitoring of reaction times to ensure high yields and purity.
Molecular Structure Analysis

The molecular structure of CPG-52364 features several key components:

  • Quinazoline Core: This bicyclic structure is pivotal for its biological activity.
  • Functional Groups: The presence of a piperazine ring and a morpholine moiety enhances its interaction with biological targets.
  • Solubility Characteristics: CPG-52364 exhibits pH-dependent solubility, with significant solubility in acidic conditions (pH 1.22 to 5.90) exceeding 350 mg/mL but dropping below 1 mg/mL at higher pH levels .

Structural Data

The compound's three-dimensional conformation plays a critical role in its interaction with Toll-like receptors, influencing binding affinity and specificity.

Chemical Reactions Analysis

CPG-52364 participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding Interactions: It acts primarily through competitive inhibition at the binding sites on Toll-like receptors 7 and 8, preventing their activation by endogenous ligands.
  2. Metabolic Degradation: In vivo studies indicate that CPG-52364 undergoes metabolic transformations, which may involve hydroxylation or N-dealkylation, affecting its pharmacokinetics .
Mechanism of Action

The mechanism of action for CPG-52364 revolves around its antagonistic effects on Toll-like receptors:

  1. Receptor Binding: Upon administration, CPG-52364 binds to the extracellular domain of Toll-like receptors 7 and 8, blocking their activation by pathogen-associated molecular patterns.
  2. Signal Transduction Inhibition: By preventing receptor dimerization, it inhibits downstream signaling pathways mediated by MyD88 and TRAF6, ultimately reducing the production of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha .
  3. Clinical Implications: While initially promising for autoimmune conditions, CPG-52364 faced challenges in clinical trials due to tolerability issues .
Physical and Chemical Properties Analysis

CPG-52364 possesses several notable physical and chemical properties:

  • Appearance: Off-white to tan solid.
  • Molecular Weight: 492.6 Daltons.
  • Solubility:
    • High solubility in acidic conditions (>350 mg/mL).
    • Low solubility in neutral to basic conditions (<1 mg/mL).
  • Stability: The compound is stable under standard laboratory conditions but may require specific handling due to its pH-sensitive nature .
Applications

The primary applications for CPG-52364 include:

  1. Therapeutic Use: Investigated for use in treating autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis by modulating immune responses through Toll-like receptor inhibition .
  2. Research Tool: Utilized in laboratory settings to study Toll-like receptor signaling pathways and their role in immune system regulation.
  3. Drug Development: Although it faced setbacks in clinical trials, ongoing research continues to explore modifications to enhance efficacy and reduce side effects .
Introduction to CPG-52364 in Innate Immune Modulation

Role of Endosomal Toll-like Receptors (TLR7, TLR8, TLR9) in Autoimmune Pathogenesis

Endosomal Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9, are critical pattern recognition receptors that detect nucleic acid derivatives. Unlike cell-surface TLRs, these receptors reside intracellularly within endosomal compartments, where they survey for microbial RNA/DNA (e.g., viral ssRNA or bacterial CpG-DNA) and endogenous nucleic acids released from damaged cells. Pathologically, their aberrant activation drives autoimmune cascades:

  • TLR7/8: Recognize single-stranded RNA (ssRNA). In systemic lupus erythematosus (SLE), immune complexes containing self-RNA activate TLR7/8 on plasmacytoid dendritic cells (pDCs), triggering massive interferon-α (IFN-α) production. Gain-of-function mutations in TLR7 (e.g., Y264H) or gene duplication (e.g., Yaa locus in mice) lower activation thresholds, exacerbate autoantibody generation, and accelerate lupus-like disease [2] [5] [10].
  • TLR9: Binds unmethylated CpG-DNA. Despite conflicting roles (protective in some murine lupus models), TLR9 hyperactivity in human SLE B cells correlates with anti-dsDNA antibody production and disease severity [5] [8].
  • Psoriasis: TLR7/8/9 activation by self-nucleic acids (e.g., from necrotic keratinocytes) induces IL-23/IL-17 axis dominance, promoting keratinocyte hyperproliferation and leukocyte infiltration [3] [6].

Table 1: Pathogenic Roles of Endosomal TLRs in Autoimmunity

TLRLigand SpecificityAutoimmune Disease LinkKey Cellular Effects
TLR7ssRNASLE: Drives anti-RNP autoantibodies; Psoriasis: Imiquimod-induced skin inflammationpDC IFN-α production; B-cell activation
TLR8ssRNASLE: Synergizes with TLR7; RA: Promotes synovial cytokine releaseMonocyte TNF-α/IL-12 production; Neutrophil activation
TLR9Unmethylated CpG-DNASLE: Correlates with anti-dsDNA antibodies; Psoriasis: Elevated in lesional skinB-cell differentiation; pDC maturation

CPG-52364 as a Synthetic Small-Molecule Antagonist of Nucleic Acid-Sensing TLRs

CPG-52364 is a quinazolinamine-based small molecule (Molecular Weight: 492.62 g/mol; CAS: 1093135-60-4) developed by Coley Pharmaceutical Group (later Pfizer). It acts as a potent, selective antagonist of TLR7, TLR8, and TLR9 signaling:

  • Mechanism: Competitively inhibits ligand binding to the ectodomain of TLR7/8/9, preventing receptor dimerization and downstream MyD88-dependent signaling [7] [8]. This suppresses NF-κB translocation and IRF activation, curtailing pro-inflammatory cytokine/chemokine production (e.g., IFN-α, TNF-α, IL-6).
  • Potency Profile: Biochemical assays reveal nanomolar half-maximal inhibitory concentrations (IC50):
  • TLR7: 13 nM
  • TLR8: 18 nM
  • TLR9: 35 nM [8]
  • Specificity: Minimal activity against cell-surface TLRs (e.g., TLR2/4) or unrelated receptors (e.g., IL-1R) [6] [8].
  • Advantages over Biologics: As an orally bioavailable synthetic compound, CPG-52364 penetrates endosomal compartments more efficiently than oligonucleotide-based antagonists (e.g., IMO-3100), enabling broader tissue distribution [3] [7].

Table 2: In Vitro Potency of CPG-52364 Against Endosomal TLRs

Target TLRIC50 (nM)Ligand TestedCell Assay SystemKey Inhibited Outputs
TLR713Imiquimod (synthetic)Human PBMCsIFN-α, IL-6, TNF-α
TLR818ssRNA (viral)THP-1 monocytic cellsIL-12, TNF-α
TLR935CpG-ODN (B-class)Murine splenocytesIL-6, IL-10, MHC-II upregulation

Rationale for Targeting TLR Signaling in Systemic Lupus Erythematosus (SLE) and Psoriasis

The dysregulation of endosomal TLR pathways underpins the immunopathology of SLE and psoriasis, validating TLR7/8/9 as therapeutic targets:

  • SLE Pathogenesis:
  • Nucleic Acid Immune Complexes: Autoantibodies bind self-DNA/RNA, forming complexes internalized via Fcγ receptors into pDC endosomes. TLR7/9 engagement triggers IFN-α secretion, fueling B-cell hyperactivity and autoantibody diversification [1] [5].
  • Genetic Evidence: TLR7 polymorphisms (e.g., increased gene copy number in Klinefelter syndrome) correlate with higher SLE incidence. TLR9 overexpression in B cells/monocytes aligns with disease activity [2] [5] [8].
  • Preclinical Efficacy: TLR7/9-knockout mice (MRL/lpr) show reduced anti-dsDNA antibodies and glomerulonephritis [5]. Antagonists like hydroxychloroquine (weak TLR9 inhibitor) partially ameliorate SLE, justifying potent TLR blockade [9].
  • Psoriasis Pathogenesis:
  • Self-Nucleic Acid Sensing: Damaged keratinocytes release DNA/RNA, activating TLR3/7/8/9 on dermal DCs. This promotes IL-23 release, driving Th17 differentiation and IL-17-mediated epidermal hyperplasia [3] [6].
  • TLR7 Agonist Model: Topical imiquimod (TLR7 agonist) induces psoriasis-like lesions in mice/humans, reversible with TLR7/9 antagonists (e.g., IMO-8400) [3] [6].
  • Therapeutic Advantage of Pan-TLR7/8/9 Antagonism: Monospecific TLR inhibitors may inadequately address disease complexity (e.g., TLR9 blockade alone exacerbates TLR7-driven autoimmunity in mice [5]). CPG-52364’s broad-spectrum activity simultaneously dampens IFN-α (TLR7-driven), TNF-α (TLR8-driven), and B-cell maturation (TLR9-driven) [7] [8].

Properties

CAS Number

1093135-60-4

Product Name

CPG-52364

IUPAC Name

6,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)quinazolin-4-amine

Molecular Formula

C27H36N6O3

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30)

InChI Key

TUOZJWZCVIRDKO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CPG-52364; CPG 52364; CPG52364.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.